molecular formula C22H28O2 B1597197 1,2-Bis(4-tert-butylphenyl)-2-hydroxyethan-1-one CAS No. 77387-64-5

1,2-Bis(4-tert-butylphenyl)-2-hydroxyethan-1-one

Cat. No. B1597197
CAS RN: 77387-64-5
M. Wt: 324.5 g/mol
InChI Key: RPEDYDVPZFYPOZ-UHFFFAOYSA-N
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Description

“1,2-Bis(4-tert-butylphenyl)-2-hydroxyethan-1-one” is a biochemical compound used for proteomics research . It is also known as “tert-Butyl stilbene” or "tBustb" .


Synthesis Analysis

The synthesis of this compound involves electro-organic synthesis using a boron-doped diamond (BDD) electrode . Anodic oxidation of 1,2-bis(4-tert-butylphenyl)ethane leads to C−C bond cleavage and the subsequent methoxylation yields the methoxylated compounds .


Molecular Structure Analysis

The molecular formula of “1,2-Bis(4-tert-butylphenyl)-2-hydroxyethan-1-one” is C22H28O2, with a molecular weight of 324.46 .


Chemical Reactions Analysis

The compound is commonly employed in transition metal-catalyzed asymmetric epoxidation and dihydroxylation . It can also be used as a ligand for Ni catalysis .


Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It has excellent solubility in common organic solvents .

Safety And Hazards

The compound is classified as a combustible solid . The flash point is not applicable .

properties

IUPAC Name

1,2-bis(4-tert-butylphenyl)-2-hydroxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O2/c1-21(2,3)17-11-7-15(8-12-17)19(23)20(24)16-9-13-18(14-10-16)22(4,5)6/h7-14,19,23H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEDYDVPZFYPOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70998602
Record name 1,2-Bis(4-tert-butylphenyl)-2-hydroxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70998602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(4-tert-butylphenyl)-2-hydroxyethan-1-one

CAS RN

77387-64-5
Record name 1,2-Bis[4-(1,1-dimethylethyl)phenyl]-2-hydroxyethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77387-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Bis(4-(1,1-dimethylethyl)phenyl)-2-hydroxyethan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077387645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Bis(4-tert-butylphenyl)-2-hydroxyethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-bis[4-(1,1-dimethylethyl)phenyl]-2-hydroxyethan-1-one
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Synthesis routes and methods

Procedure details

A solution of potassium cyanide (4.61 g, 70.89 mmol) in water (14 ml) is slowly added to a solution of 4-tert-butylbenzaldehyde (115 g, 708.9 mmol) in a methanol (300 ml)/water (40 ml) mixture. The mixture is stirred at 90° C. for 40 hours. After cooling, the methanol is concentrated under reduced pressure and the residue is taken up in dichloromethane and water. After three extractions with dichloromethane, the recombined organic phases are dried on magnesium sulfate, filtered and concentrated under reduced pressure. Pentane (approximately 800 ml) is then added, and the resulting precipitate is filtered, washed several times in pentane and dried to yield 55.23 g (49%, not optimized) of pure product in the form of a white solid. Analyses identical to the literature.
Quantity
4.61 g
Type
reactant
Reaction Step One
Quantity
115 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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